2-Chloro-3',4'-dimethoxybenzil
Overview
Description
2-Chloro-3’,4’-dimethoxybenzil is an organic compound with the molecular formula ClC6H4(CO)2C6H3(OCH3)2 and a molecular weight of 304.73 g/mol . This compound is notable for its specific inhibitory effect on human carboxylesterase-2 (hCE-2), an enzyme involved in drug metabolism and xenobiotic detoxification.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3’,4’-dimethoxybenzil is human carboxylesterase-2 (hCE-2) . hCE-2 is an enzyme that plays a crucial role in the metabolism and detoxification of drugs and xenobiotics .
Mode of Action
2-Chloro-3’,4’-dimethoxybenzil acts as a specific inhibitor of hCE-2 .
Biochemical Pathways
The inhibition of hCE-2 by 2-Chloro-3’,4’-dimethoxybenzil can affect the metabolism and detoxification pathways of various drugs and xenobiotics
Result of Action
The molecular and cellular effects of 2-Chloro-3’,4’-dimethoxybenzil’s action primarily involve the inhibition of hCE-2 activity . This can potentially alter the metabolism and detoxification of certain drugs and xenobiotics, which could have various downstream effects depending on the specific compounds involved.
Biochemical Analysis
Biochemical Properties
2-Chloro-3’,4’-dimethoxybenzil interacts with enzymes such as human carboxylesterase-2 (hCE-2) .
Cellular Effects
It is known that it can selectively inhibit hCE-2 activity. This inhibition could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-3’,4’-dimethoxybenzil involves its interaction with hCE-2 . It is believed to bind to the active site of hCE-2, leading to its inhibition. This can result in changes in gene expression and enzyme activity.
Metabolic Pathways
It is known to interact with hCE-2 , which could potentially influence metabolic flux or metabolite levels.
Preparation Methods
The synthesis of 2-Chloro-3’,4’-dimethoxybenzil can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Chloro-3’,4’-dimethoxybenzil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted benzil derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include quinoxaline derivatives and substituted benzil derivatives .
Scientific Research Applications
2-Chloro-3’,4’-dimethoxybenzil has several scientific research applications:
Comparison with Similar Compounds
2-Chloro-3’,4’-dimethoxybenzil can be compared with similar compounds such as:
4,4’-Dimethoxybenzil: Lacks the chlorine substituent, resulting in different reactivity and inhibitory properties.
2,2’-Dichlorobenzil: Contains two chlorine atoms, which may enhance its inhibitory effects but also alter its chemical reactivity.
3,3’-Dimethoxybenzil: Similar in structure but with different substitution patterns, affecting its chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-20-13-8-7-10(9-14(13)21-2)15(18)16(19)11-5-3-4-6-12(11)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVSCSFZMZRZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069085 | |
Record name | Ethanedione, (2-chlorophenyl)(3,4-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56159-70-7 | |
Record name | 1-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2-ethanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56159-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanedione, 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056159707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanedione, 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanedione, (2-chlorophenyl)(3,4-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3',4'-dimethoxybenzil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Chloro-3',4'-dimethoxybenzil in the synthesis of 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline?
A1: this compound serves as a crucial reactant in the synthesis of 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline. The synthesis involves a condensation reaction between 1,2-phenylenediamine and this compound in boiling acetic acid []. This reaction leads to the formation of the desired quinoxaline derivative.
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